N-(2-ethoxyphenyl)-2-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate
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Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a compound was obtained as a white solid after purification using chromatography on a silica gel column with petroleum ether/ethyl acetate (80:20, v/v). The yield was 80% .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by IR, 1H and 13C-NMR, MS spectra, and HRMS spectral data .Scientific Research Applications
Piperazine Derivatives for Therapeutic Use
Piperazine is a significant heterocycle in the rational design of drugs, found in a wide range of therapeutic agents, including antipsychotics, antidepressants, anticancer, antiviral, and anti-inflammatory drugs. Modifications to the piperazine nucleus can significantly influence the medicinal potential of resultant molecules. Piperazine-based molecules are explored for various activities, indicating their broad potential and versatility as a pharmacophore. This exploration suggests a potential avenue for the specific compound , given its piperazine core, to be investigated for similar therapeutic applications (Rathi, Syed, Shin, & Patel, 2016).
DNA Minor Groove Binders
The synthetic dye Hoechst 33258, a known N-methyl piperazine derivative, binds strongly to the minor groove of double-stranded B-DNA, indicating the use of piperazine derivatives in DNA interaction studies. Such applications in imaging and as radioprotectors or topoisomerase inhibitors further highlight the potential research applications of piperazine derivatives in studying DNA interactions and damage, which could extend to the specified compound (Issar & Kakkar, 2013).
Pharmacological Research
Piperazine derivatives' role in pharmacological research, including their interactions with receptors such as D2-like receptors, emphasizes their importance in studying and developing antipsychotic agents. The review of arylalkyl substituents in enhancing potency and selectivity at D2-like receptors provides insight into the structural modification and activity relationship, which could be relevant for the research on the specified compound (Sikazwe et al., 2009).
Anti-mycobacterial Activity
Piperazine as a core structure has been noted for its use in designing potent anti-mycobacterial agents against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This suggests potential research applications of the specified compound in anti-mycobacterial activity studies, given its piperazine component (Girase et al., 2020).
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S.C2H2O4/c1-2-30-22-11-7-6-10-20(22)25-23(29)16-27-12-14-28(15-13-27)17-24-26-21(18-31-24)19-8-4-3-5-9-19;3-1(4)2(5)6/h3-11,18H,2,12-17H2,1H3,(H,25,29);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGVVRAOTHRMKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2CCN(CC2)CC3=NC(=CS3)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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